5-Acetylsalicylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Limited Availability of Research:

While 5-acetylsalicylamide (5-ASA) shares some structural similarities with aspirin (acetylsalicylic acid), information regarding its specific applications in scientific research is limited. Most research involving 5-ASA appears to focus on its use as a reference standard for analytical techniques in chemistry or as a starting material for the synthesis of other compounds [, ].

Potential Research Areas:

Despite the lack of extensive research on 5-ASA itself, its structural similarity to aspirin suggests potential avenues for future scientific exploration. Aspirin possesses various well-established pharmacological properties, including:

- Anti-inflammatory: Aspirin inhibits the enzymes cyclooxygenase (COX)-1 and COX-2, which play a role in the inflammatory response [].

- Analgesic: Aspirin reduces pain by inhibiting the production of prostaglandins, which are involved in pain signaling [].

- Antipyretic: Aspirin lowers body temperature by acting on the hypothalamus, the brain region responsible for regulating body temperature [].

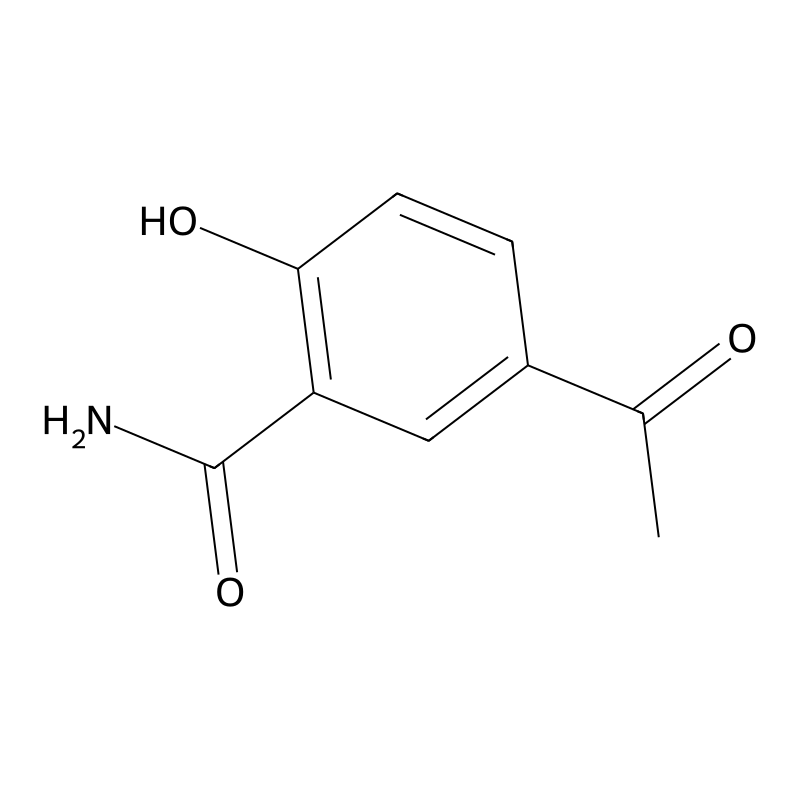

5-Acetylsalicylamide is an organic compound with the molecular formula C₉H₉NO₃. It is a derivative of salicylamide, characterized by the presence of an acetyl group at the 5-position of the salicylamide structure. The compound appears as a white crystalline powder and is soluble in organic solvents such as ethanol and acetone, but insoluble in water. Its structural formula can be represented as follows:

This compound is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents.

- Friedel-Crafts Acylation:

- Hydrolysis:

In aqueous conditions, 5-acetylsalicylamide can undergo hydrolysis to release salicylic acid and acetic acid.

5-Acetylsalicylamide exhibits various biological activities, including anti-inflammatory and analgesic properties. Its structural similarity to acetylsalicylic acid (aspirin) suggests potential use in pain relief and inflammation reduction. Research indicates that it may also possess antimicrobial properties, although further studies are required to fully elucidate its pharmacological profile.

The synthesis of 5-acetylsalicylamide can be achieved through multiple methods:

- Traditional Friedel-Crafts Acylation:

- Anhydrous aluminum chloride is used as a catalyst.

- Acetyl chloride is added to a mixture of salicylamide, resulting in 5-acetylsalicylamide.

- Ionic Liquid Method:

- Low-Melting Point Salt Method:

Several compounds share structural similarities with 5-acetylsalicylamide, notably:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Salicylamide | C₇H₇NO₃ | Precursor to 5-acetylsalicylamide |

| Acetylsalicylic Acid | C₉H₈O₄ | Known as aspirin; widely used for pain relief |

| 2-Hydroxybenzoic Acid | C₇H₆O₃ | Active form of salicylic acid; anti-inflammatory |

| Labetalol | C₂₁H₂₃N₃O₃ | Antihypertensive agent synthesized from 5-acetylsalicylamide |

Uniqueness: 5-acetylsalicylamide's unique positioning within this group lies in its specific acetylation at the 5-position, which may confer distinct pharmacological properties compared to its analogs.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (84.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (84.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant